molecular formula C22H19ClN4O3 B2629428 2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903206-13-3

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2629428
CAS No.: 903206-13-3
M. Wt: 422.87
InChI Key: HGHMPWPCZJECBZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Lipase and α-Glucosidase Inhibition

  • Synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide
    These compounds showed significant anti-lipase and anti-α-glucosidase activities, which are important for potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Molecular Stability and Cancer Inhibition

  • Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors
    These studies revealed potential anti-cancer activity, highlighting the compound's ability to interact with cancer-related biological targets (Karayel, 2021).

Synthesis and Biological Screening

  • Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone Derivatives
    These compounds, synthesized for their potential biological activity, were characterized and tested for in vitro antibacterial activity (Mhaske et al., 2014).

Antimicrobial Screening

  • Synthesis and Antibacterial Screening of 1,3,4-Thiadiazoles, 1,2,4-Triazoles, and 1,3,4-Oxadiazoles Containing Piperazine Nucleus
    Some of these synthesized compounds demonstrated moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-18-8-4-16(5-9-18)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)15-2-6-17(23)7-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHMPWPCZJECBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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